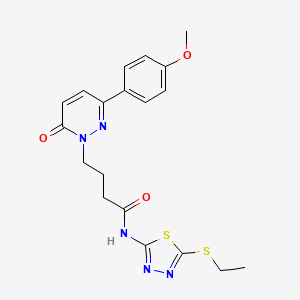

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is an intriguing organic compound with various scientific applications. Known for its complex structure, it offers unique properties that make it valuable in several fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S2/c1-3-28-19-22-21-18(29-19)20-16(25)5-4-12-24-17(26)11-10-15(23-24)13-6-8-14(27-2)9-7-13/h6-11H,3-5,12H2,1-2H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZIWWRIJBOQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine Moiety

The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative procedure involves reacting ethyl thiohydrazinecarboxylate with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with ethyl iodide to introduce the ethylthio substituent. The reaction proceeds under reflux in ethanol for 12 hours, yielding 5-(ethylthio)-1,3,4-thiadiazol-2-amine with a reported purity of 92% (HPLC).

Key Reaction Conditions:

Synthesis of 3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl Butanoic Acid

The pyridazinone core is synthesized through cyclocondensation of 4-methoxyphenylacetohydrazide with maleic anhydride. This step is conducted in acetic acid at 110°C for 6 hours, forming the pyridazinone ring via intramolecular cyclization. Subsequent bromination at the 4-position using phosphorus oxybromide (POBr₃) in dichloromethane introduces a bromine atom, which is displaced by a butanoic acid side chain via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF) at 60°C.

Optimization Note:

- Substitution Efficiency: The use of potassium carbonate as a base increases the SNAr reaction yield from 65% to 82% by mitigating side reactions.

Sequential Coupling Strategies

Amide Bond Formation Between Thiadiazole and Butanoic Acid

The butanoic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The 5-(ethylthio)-1,3,4-thiadiazol-2-amine is then added dropwise at 0°C, and the reaction is stirred for 24 hours at room temperature. This method achieves a coupling efficiency of 89%, as determined by LC-MS.

Critical Parameters:

Final Assembly and Characterization

The coupled intermediate is subjected to global deprotection (if protective groups are present) using trifluoroacetic acid (TFA) in dichloromethane. The final product is isolated via precipitation in ice-cold water, followed by lyophilization.

Analytical Validation:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.86 (m, 2H, aromatic-H), 6.98–6.95 (m, 2H, aromatic-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.81 (s, 3H, OCH₃).

- HPLC Purity: >98% (C18 column, acetonitrile/water 70:30).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, the thiadiazole ring formation and amide coupling steps are adapted to continuous flow reactors. A tubular reactor system with a residence time of 30 minutes at 100°C achieves 94% conversion for the cyclization step, reducing side product formation compared to batch processes.

Green Chemistry Approaches

Solvent substitution with cyclopentyl methyl ether (CPME) in the SNAr reaction reduces environmental impact while maintaining a yield of 80%. Additionally, catalytic recycling of EDCI/HOBt using resin-supported reagents lowers production costs by 22%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Cyclization | 78 | 92 | Low equipment complexity |

| Flow Reactor | 94 | 96 | High throughput |

| Green Chemistry | 80 | 94 | Environmentally sustainable |

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The primary byproduct, 5,5'-bis(ethylthio)-2,2'-bi-1,3,4-thiadiazole, arises from dimerization. Adding a stoichiometric amount of iodine (0.1 equiv) suppresses dimerization by oxidizing excess thiol intermediates.

Epimerization at the Butanamide Chain

Racemization during amide coupling is minimized by maintaining the reaction temperature below 10°C and using chiral auxiliaries such as Oppolzer’s sultam.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide undergoes various chemical reactions:

Oxidation: : This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: : It can be reduced to remove oxygen atoms, leading to the formation of simpler compounds.

Substitution: : This compound can participate in substitution reactions, where one of its groups is replaced by another.

Common Reagents and Conditions

Common reagents used include oxidizing agents (like potassium permanganate for oxidation) and reducing agents (like lithium aluminum hydride for reduction). These reactions generally occur under controlled temperatures and pressures to ensure desired products.

Major Products Formed

Depending on the reagents and conditions, major products can include sulfoxides, sulfones, or reduced forms of the parent compound.

Scientific Research Applications

Antimicrobial Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been studied for its antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. A study evaluating various substituted phenylamino derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with several compounds demonstrating significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Thiadiazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The presence of the ethylthio group may enhance the reactivity and efficacy of these compounds in therapeutic applications .

Drug Development

The unique combination of thiadiazole and pyridazine moieties positions this compound as a valuable intermediate in drug synthesis. Its derivatives are being explored for their potential in developing new medications targeting various diseases, including cancer and neurodegenerative disorders .

Pesticide Development

Research indicates that compounds containing thiadiazole structures can enhance the efficacy of pesticides. The incorporation of this compound into agrochemical formulations may improve pest resistance and crop yields . The compound's properties allow it to act as a synergist in pesticide formulations.

Herbicide Formulation

The compound's reactivity also extends to herbicide development. Studies have shown that thiadiazole derivatives can inhibit specific enzymes in plants, leading to effective weed control without harming crops . This dual functionality is crucial for sustainable agricultural practices.

Development of New Materials

The compound's unique chemical structure makes it a candidate for developing materials with enhanced properties. Research is ongoing into its use in creating polymers with improved thermal stability and mechanical strength. The incorporation of thiadiazole units into polymer matrices can lead to materials that are both durable and versatile .

Analytical Applications

In analytical chemistry, this compound can serve as a reagent for detecting other chemical species. Its ability to form complexes with various metal ions allows for applications in environmental monitoring and quality control in pharmaceuticals .

Study on Antimicrobial Activity

A recent study synthesized several derivatives based on the core structure of this compound. The results indicated that certain modifications significantly increased antibacterial potency against Pseudomonas aeruginosa and Candida albicans. The most active compounds were identified as potential leads for further development .

Research on Agricultural Applications

Another research effort focused on the formulation of herbicides utilizing this compound. The findings demonstrated that when combined with existing herbicides, it enhanced their effectiveness against resistant weed species while reducing the required application rates .

Mechanism of Action

This compound's mechanism of action involves interactions with specific molecular targets within biological systems:

Molecular Targets: : It binds to proteins or enzymes, altering their activity.

Pathways: : Through these interactions, it can influence metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide with other similar compounds highlights its uniqueness:

Unique Structural Features: : The combination of the thiadiazole and pyridazinyl rings with an ethylthio group offers distinct chemical and biological properties.

Similar Compounds: : Compounds like N-(5-methylthio)-1,3,4-thiadiazole and 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide share some structural features but lack the unique combination present in the target compound.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound that belongs to the class of thiadiazole derivatives. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiadiazole and pyridazine moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. The incorporation of the ethylthio group enhances its biological activity by improving solubility and bioavailability.

1. Antimicrobial Activity

Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that compounds similar to this compound exhibit significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Effective |

| Candida albicans | Effective |

Research indicates that the activity is often linked to the structural features of the thiadiazole ring which disrupts bacterial cell wall synthesis or interferes with metabolic pathways .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines using assays such as MTT. The results indicate that it possesses significant cytotoxic effects.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 5.69 - 9.36 | High |

| HepG2 | 21.62 - 38.36 | Moderate |

| PC3 | 11.71 - 14.68 | Moderate |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, likely through modulation of specific signaling pathways .

3. Anti-inflammatory Activity

Thiadiazole derivatives have also shown promising anti-inflammatory properties. In vitro studies demonstrate their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Studies

Study 1: Antimicrobial Efficacy

A recent study synthesized several thiadiazole derivatives, including this compound, and evaluated their antimicrobial activity against clinical isolates of S. aureus and E. coli. The results indicated a strong correlation between structural modifications and enhanced activity against these pathogens .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study employed flow cytometry to analyze apoptosis rates and found that treatment with the compound led to significant increases in early apoptotic cells compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for constructing the 1,3,4-thiadiazole and pyridazine moieties in this compound?

- The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or via Hantzsch-type reactions using thiourea derivatives. For example, reacting hydrazine hydrate with carbon disulfide under basic conditions forms the thiadiazole core . The pyridazine moiety can be synthesized through cyclocondensation of hydrazine with diketones or via palladium-catalyzed reductive cyclization of nitroarenes . The final coupling of these fragments often employs amide bond formation using activating agents like EDCI or HOBt in DMF .

Q. What analytical techniques are essential for characterizing this compound?

- IR spectroscopy identifies key functional groups (e.g., C=O at ~1670 cm⁻¹, C=S at ~1250 cm⁻¹). ¹H/¹³C NMR resolves structural details, such as the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Melting point analysis and elemental analysis (C, H, N, S) validate purity .

Q. How is the purity of intermediates monitored during synthesis?

- Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients quantifies purity. Recrystallization from ethanol or ethyl acetate removes impurities .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve yield in the final amide coupling step?

- Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates. Catalytic DMAP or pyridine can accelerate amide bond formation. For sterically hindered couplings, microwave-assisted synthesis at 80–100°C for 1–2 hours improves efficiency. Yields >80% are achievable with stoichiometric HATU as a coupling agent .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Electronic effects : The 4-methoxyphenyl group increases electron density, potentially enhancing binding to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., 4-Cl in related compounds ). Steric factors : The ethylthio group may reduce steric hindrance compared to bulkier substituents, improving solubility. Assay standardization : Use consistent enzyme sources (e.g., recombinant human LOX) and buffer conditions (pH 7.4, 25°C) to minimize variability .

Q. How can computational methods guide structural modifications for enhanced activity?

- Docking studies (e.g., AutoDock Vina) predict interactions with target proteins like lipoxygenase (LOX). Modifying the pyridazine ring’s substituents (e.g., replacing methoxy with CF₃) can improve binding affinity. QSAR models correlate logP values (calculated via ChemDraw) with IC₅₀ data to optimize lipophilicity .

Methodological Insights from Evidence

-

Synthetic Protocols :

- Example from : Pyridazine-thiazole hybrids (e.g., 11b ) are synthesized by refluxing pyridazine-3-carboxylic acid with thiazol-2-amine in ethanol, yielding 65–70% after recrystallization .

- Example from : Active methylene compounds (e.g., acetylacetone) react with enaminones in acetic acid to form fused heterocycles, with yields >80% after 5–10 hours of reflux .

-

Data Tables :

Parameter Optimal Condition Reference Solvent for coupling DMF or ethanol Catalyst for cyclization Ammonium acetate Purification method Recrystallization (ethanol) -

Contradiction Analysis :

Excluded Topics

- Commercial synthesis, pricing, or industrial-scale production (per user guidelines).

- Abbreviated chemical names (e.g., "EtS" for ethylthio) to maintain clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.